molecular formula C6H9NO2 B1288235 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-04-2

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1288235
CAS No.: 63618-04-2
M. Wt: 127.14 g/mol
InChI Key: QQIIAWMFVLXMES-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system, with a carboxylic acid group at the 1-position. Its molecular formula is C₆H₉NO₂ (molecular weight: 143.14 g/mol), and it serves as a critical scaffold in medicinal chemistry due to its rigid conformation and ability to mimic peptide bonds . The compound’s CAS number is 63618-04-2, and it is often functionalized at the 3-position nitrogen or other ring positions to modulate pharmacological properties .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIIAWMFVLXMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262782
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-04-2
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Esters

One of the established methods for synthesizing 3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves the hydrolysis of esters derived from its precursors. The process typically includes:

  • Formation of the Ester : The initial step involves alcoholysis of a precursor compound, such as trans 2-cyano-3-azabicyclo[3.1.0]hexane, using a lower alkanol (C1-C3) in the presence of a non-aqueous acid catalyst like dry hydrogen chloride. This reaction yields an ester that can be distilled for purification.

  • Hydrolysis : The purified ester is then hydrolyzed using water, optionally with a small amount of mineral acid or aqueous ammonia, to yield the desired free acid. It is crucial to avoid alkaline hydrolysis to prevent contamination with inorganic ions.

C-H Insertion Reactions

Another significant method for synthesizing 3-azabicyclo[3.1.0]hexane involves C-H insertion reactions using cyclopropylmagnesium carbenoids:

  • Synthesis of Cyclopropyl Compounds : Starting from 1-chlorocyclopropyl p-tolyl sulfoxides, these compounds can be transformed into cyclopropylmagnesium carbenoids through treatment with i-PrMgCl.

  • C-H Insertion : The cyclopropylmagnesium carbenoids are then subjected to intramolecular C-H insertion adjacent to a nitrogen atom, resulting in yields up to 94% for 3-azabicyclo[3.1.0]hexanes.

Hydrogenolysis of N-Benzyl Derivatives

The hydrogenolysis method is another viable route for preparing 3-azabicyclo[3.1.0]hexane:

  • Starting Material : The process begins with N-benzyl derivatives of 3-azabicyclo[3.1.0]hexane.

  • Catalytic Hydrogenation : Using palladium on carbon as a catalyst under mild conditions (room temperature and pressures between 1.5 to 30 atmospheres), the N-benzyl bond is selectively reduced to yield the target compound.

1,3-Dipolar Cycloaddition

Recent studies have introduced the use of 1,3-dipolar cycloaddition reactions for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane:

  • Cyclopropene Reactants : Cyclopropenes react with stable azomethine ylides (e.g., protonated Ruhemann's purple) to form cycloadducts.

  • Reaction Conditions : This method has shown moderate to good yields and high diastereofacial selectivity under controlled conditions, providing an innovative approach to access diverse derivatives of the target compound.

Summary of Reaction Conditions and Yields

The following table summarizes key preparation methods along with their respective reaction conditions and yields:

Method Key Steps Yield (%)
Hydrolysis of Esters Alcoholysis followed by hydrolysis Variable
C-H Insertion Formation of cyclopropylmagnesium carbenoids and intramolecular C-H insertion Up to 94%
Hydrogenolysis Catalytic hydrogenation of N-benzyl derivatives High
1,3-Dipolar Cycloaddition Cyclopropenes reacting with azomethine ylides Moderate

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 3-Position

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
  • Molecular Formula: C₁₃H₁₅NO₂ (217.27 g/mol).
  • This derivative is used in peptide coupling reactions for drug discovery .
  • Applications : Intermediate in synthesizing protein interaction modulators .
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
  • Molecular Formula: C₇H₁₁NO₂ (141.17 g/mol).
  • Key Features : The methyl group reduces steric hindrance compared to bulkier substituents, favoring enzymatic interactions. CAS: 63618-02-0 .
Boc-Protected Derivatives
  • Example: tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 273206-92-1).
  • Applications : Boc protection enables selective functionalization of the nitrogen atom, critical for synthesizing irreversible MAGL inhibitors and kinase modulators .

Carboxylic Acid Positional Isomers

3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
  • Key Features: The carboxylic acid at the 2-position alters hydrogen-bonding interactions. Derivatives like 3-[(2S)-3,3-dimethyl-1-oxo-2-[(2,2,2-trifluoroacetyl)amino]butyl]-6,6-dimethyl- variants (CAS: 2742706-71-2) exhibit enhanced metabolic stability due to trifluoromethyl groups .
  • Applications : Used in ketohexokinase inhibitors for metabolic disorder therapies .

Ester and Amide Derivatives

Methyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂ (177.63 g/mol).
  • Key Features : The methyl ester improves membrane permeability, while the hydrochloride salt enhances aqueous solubility. Used in positron emission tomography (PET) tracer synthesis .
Amide Derivatives
  • Example : N,N'-(5-(Prop-2-yn-1-ylcarbamoyl)-1,3-phenylene)bis(3-azabicyclo[3.1.0]hexane-1-carboxamide).
  • Applications : Acts as a molecular "COUPLr" to stabilize protein complexes, with applications in cancer research .

Trifluoromethyl and Other Functional Groups

rac-(1R,5S)-3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
  • Molecular Formula: C₁₂H₁₆F₃NO₄ (295.26 g/mol).
  • Key Features : The trifluoromethyl group increases electronegativity and metabolic resistance, making it suitable for CNS-targeting drugs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid C₆H₉NO₂ 143.14 None Peptide mimic, scaffold synthesis
3-Benzyl derivative C₁₃H₁₅NO₂ 217.27 3-Benzyl Protein interaction modulators
Methyl ester hydrochloride C₇H₁₂ClNO₂ 177.63 1-Methyl ester, HCl salt PET tracer precursors
Boc-protected 3-azabicyclo C₁₀H₁₇NO₄ 215.25 3-Boc MAGL inhibitors, kinase modulators
Trifluoromethyl derivative C₁₂H₁₆F₃NO₄ 295.26 5-Trifluoromethyl, 3-Boc CNS drug candidates

Biological Activity

Overview

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound characterized by its bicyclic structure that includes a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various pharmacological contexts.

The biological activity of 3-azabicyclo[3.1.0]hexane derivatives primarily involves their interaction with neurotransmitter systems and other biochemical pathways:

  • Neurotransmitter Reuptake Inhibition : Certain derivatives of 3-azabicyclo[3.1.0]hexane act as reuptake inhibitors for serotonin, norepinephrine, and dopamine. This mechanism enhances the synaptic availability of these neurotransmitters, which is crucial in treating mood disorders and other neurological conditions .
  • Protease Inhibition : The compound has been identified as a potential protease inhibitor, which could have implications in antiviral therapies. These inhibitors can disrupt viral replication by targeting viral proteases essential for the maturation of viral particles .

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives of 3-azabicyclo[3.1.0]hexane exhibit favorable absorption and distribution characteristics:

  • Plasma Protein Binding : High binding affinity to plasma proteins (over 97%) suggests that these compounds may have prolonged circulation times in the bloodstream.
  • Intestinal Absorption : Human intestinal absorption rates are reported to be between 95.5% and 96.7%, indicating good bioavailability for oral formulations.

The biochemical properties of 3-azabicyclo[3.1.0]hexane derivatives include:

  • Enzyme Interactions : These compounds interact with various enzymes, influencing cellular signaling pathways and metabolic processes. Their ability to bind to active sites on enzymes can lead to either inhibition or activation of enzymatic activity .
  • Cellular Effects : The influence on cellular processes includes modulation of gene expression and alterations in cellular metabolism, which are critical for maintaining homeostasis within biological systems.

Case Studies and Research Findings

Research has demonstrated the efficacy of 3-azabicyclo[3.1.0]hexane derivatives in various therapeutic contexts:

  • Opioid Receptor Ligands : A study focused on designing achiral μ-opioid receptor ligands derived from this compound showed significant binding affinities (picomolar range) selective for the μ receptor over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .
  • Antinociceptive Properties : Some derivatives have been reported as antagonists to morphine-induced antinociception, indicating their potential use in managing opioid-related side effects while providing analgesic properties themselves .

Comparative Analysis

A comparison of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid with related compounds highlights its unique properties:

Compound NameKey FeaturesBiological Activity
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid Nitrogen-containing bicyclic structureNeurotransmitter reuptake inhibition
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Similar bicyclic structure without nitrogenReduced activity compared to 1-carboxylic acid
7-Oxabicyclo[2.2.1]heptane Oxygen instead of nitrogenDifferent binding profiles

Q & A

Q. What are the common synthetic routes for 3-azabicyclo[3.1.0]hexane-1-carboxylic acid?

The compound is typically synthesized via coupling reactions using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) in DMF. For example, a Boc-protected precursor undergoes activation followed by coupling with amines like 3,5-diamino-N-(prop-2-yn-1-yl)benzamide to yield bicyclic intermediates. Purification is achieved via silica gel chromatography . Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates offers an alternative route, enabling access to bicyclic frameworks under aerobic or CuBr₂/PhIO₂ conditions .

Q. How is the compound characterized post-synthesis?

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm molecular weight and purity (e.g., [M-156+H]+ at m/z 452.2 with retention time 0.455 min). Column chromatography (petroleum ether:ethyl acetate) resolves intermediates, while NMR and IR spectroscopy validate structural integrity .

Q. What are the key structural features influencing reactivity?

The bicyclic scaffold combines a strained cyclopropane ring with a nitrogen atom, enhancing electrophilicity at the carboxylic acid group. Steric hindrance from the bicyclic system affects coupling efficiency, requiring optimized stoichiometry of coupling agents (e.g., HATU:TEA ratio ~1:1.1) .

Advanced Research Questions

Q. How can stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives be achieved?

Diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes using NaBH₃CN in acetic acid yields cis- or trans-fused products, depending on substituent positioning. Palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP with 3-bromopyridines) introduces aryl groups with stereochemical control .

Q. What strategies resolve contradictions in reaction outcomes across studies?

Discrepancies in yields (e.g., 60–90% for similar couplings) may arise from solvent polarity (DMF vs. THF), temperature (20°C vs. reflux), or protecting groups (Boc vs. Fmoc). Systematic optimization, including DoE (Design of Experiments), identifies critical parameters. For example, Boc deprotection with TFA in dichloromethane minimizes side reactions compared to HCl .

Q. How does the bicyclic framework enhance biological activity in drug discovery?

The rigid 3-azabicyclo[3.1.0]hexane core mimics natural alkaloids, improving binding to nicotinic receptors. Derivatives with pyridin-3-yl or pyrazine substituents show nanomolar affinity in receptor assays. Structural analogs (e.g., 6,6-dimethyl variants) exhibit antiviral activity by disrupting viral protease binding pockets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Column chromatography is impractical for large-scale purification. Alternatives include recrystallization (e.g., ethyl acetate/hexane) or aqueous workup adjustments to improve phase separation. Catalyst recycling in copper-mediated cyclopropanation (e.g., CuBr₂/PhIO₂) reduces costs .

Methodological Recommendations

  • Reaction Monitoring : Use LC-MS for real-time tracking of intermediates to avoid overreaction .
  • Purification : Replace column chromatography with pH-controlled precipitation for large-scale batches .
  • Stereochemistry Analysis : Employ NOESY NMR or X-ray crystallography to confirm diastereomer ratios .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid

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